1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole
Overview
Description
1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole is a compound that features a pyrazole ring attached to a pyrrolidine moiety via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole typically involves the construction of the pyrazole ring followed by the attachment of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Pyrazole derivatives: Compounds with a pyrazole ring often show similar reactivity and biological properties, but the presence of different substituents can lead to variations in their activity and specificity.
Properties
IUPAC Name |
1-(3-pyrrolidin-2-ylpropyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-10(11-6-1)5-2-8-13-9-3-7-12-13/h3,7,9-11H,1-2,4-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHSKLHRHWZRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCN2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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